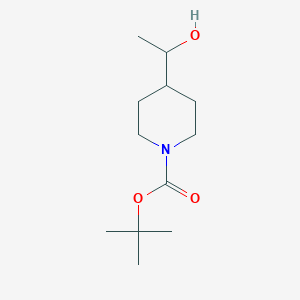

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOMPUDOUGDJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621268 | |

| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183170-69-6 | |

| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate: A Comprehensive Technical Guide

Introduction

In the landscape of modern drug discovery and organic synthesis, certain building blocks distinguish themselves through their versatility and strategic importance. Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is one such molecule. This chiral intermediate, bearing a piperidine core functionalized with a protected amine and a secondary alcohol, serves as a crucial precursor in the synthesis of a wide array of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). Its strategic value lies in the orthogonal reactivity of its functional groups: the tert-butyloxycarbonyl (Boc) protecting group allows for controlled manipulation of the piperidine nitrogen, while the hydroxyl group provides a reactive handle for further elaboration.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, established synthetic routes with mechanistic insights, and its diverse applications, supported by authoritative references. The aim is to equip the reader with a comprehensive understanding of this key synthetic intermediate and to provide practical guidance for its effective utilization in the laboratory.

Core Identification

-

Chemical Name: this compound

-

CAS Number: 183170-69-6[1]

-

Molecular Formula: C12H23NO3[1]

-

Molecular Weight: 229.32 g/mol [1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in synthesis, including aspects of reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 183170-69-6 | [1] |

| Molecular Formula | C12H23NO3 | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Boiling Point | 318.2±15.0 °C at 760 mmHg | [1] |

| Density | 1.1±0.1 g/cm3 | [1] |

| Appearance | Typically a solid or oil | - |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | General Knowledge |

| Storage | Store at room temperature in a dry, well-ventilated area. | [2] |

Note: Some properties, such as appearance and precise solubility, can vary depending on the isomeric purity and the presence of residual solvents.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and efficient synthetic strategy involves the Grignard reaction of tert-butyl 4-formylpiperidine-1-carboxylate with a methyl Grignard reagent.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of the target compound via a Grignard reaction.

Detailed Experimental Protocol

Materials:

-

tert-butyl 4-formylpiperidine-1-carboxylate

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve tert-butyl 4-formylpiperidine-1-carboxylate in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the Grignard reaction and minimize side reactions.

-

Grignard Addition: Add the methylmagnesium bromide solution dropwise to the cooled solution of the aldehyde via a dropping funnel over a period of 30-60 minutes. The slow addition rate is critical for maintaining temperature control.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This step protonates the intermediate magnesium alkoxide to form the desired alcohol and precipitates magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices

-

Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture. An inert atmosphere of nitrogen or argon is essential to prevent their decomposition and ensure a high yield of the desired product.

-

Anhydrous Solvents: The presence of water will protonate and destroy the Grignard reagent. Therefore, the use of anhydrous solvents is mandatory.

-

Low-Temperature Addition: The nucleophilic addition of a Grignard reagent to an aldehyde is a highly exothermic process. Performing the addition at 0 °C helps to dissipate the heat generated, preventing unwanted side reactions such as enolization of the aldehyde or Wurtz coupling of the Grignard reagent.

-

Aqueous Ammonium Chloride Quench: While water or dilute acid can also be used to quench the reaction, a saturated solution of ammonium chloride is often preferred. It is a mild proton source that effectively protonates the alkoxide without causing potential acid-catalyzed side reactions, such as dehydration of the newly formed alcohol.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. While specific spectra are not provided in the search results, typical expected data are described below based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperidine ring protons (a series of multiplets in the range of 1.0-4.0 ppm), the methine proton of the hydroxyethyl group (a multiplet at ~3.5-4.0 ppm), the methyl group of the hydroxyethyl moiety (a doublet at ~1.1 ppm), and the hydroxyl proton (a broad singlet which is D₂O exchangeable).

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbons of the tert-butyl group, the piperidine ring, the methine carbon bearing the hydroxyl group, and the methyl carbon of the hydroxyethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the carbamate (Boc) group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 230.32.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of numerous pharmaceutical agents. The piperidine scaffold is a common motif in many centrally active drugs, and the functional handles on this intermediate allow for its incorporation into a variety of molecular frameworks.

Role as a Chiral Intermediate

The stereochemistry of the secondary alcohol is often critical for the biological activity of the final drug molecule. This intermediate is available in both racemic and enantiomerically pure forms (e.g., (R)- and (S)-isomers), which is crucial for the development of stereospecific drugs.[2][3] The use of enantiopure starting materials can simplify the synthesis and purification of the final API and is often a regulatory requirement.

Examples of Therapeutic Areas

-

Central Nervous System (CNS) Agents: The piperidine moiety is known to be a privileged scaffold for CNS-targeting drugs. This intermediate is utilized in the synthesis of compounds for treating neurological and psychiatric disorders, such as antidepressants and antipsychotics.[2] The lipophilicity of the Boc-protected piperidine can influence the ability of a molecule to cross the blood-brain barrier.[2]

-

Enzyme Inhibitors: The functional groups of this molecule can be modified to interact with the active sites of various enzymes, making it a useful starting point for the design of enzyme inhibitors.

-

PROTACs (Proteolysis-Targeting Chimeras): This compound can be used as a linker component in the development of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[4]

Logical Flow in Drug Design

Caption: The logical progression from the core intermediate to a drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

While a specific safety data sheet (SDS) for this exact compound was not retrieved, related compounds with similar functional groups are known to cause skin and eye irritation, and may cause respiratory irritation.[5][6][7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]

-

Spill Response: In case of a spill, avoid generating dust.[7] Clean up the spill immediately using appropriate absorbent materials and dispose of the waste in a sealed container.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[8][9]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]

-

Conclusion

This compound is a cornerstone intermediate in the field of organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides a versatile platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full potential in the pursuit of novel therapeutics and other advanced materials. This guide has provided a comprehensive overview of these critical aspects, with the intention of serving as a valuable resource for the scientific community.

References

- BIOSYNCE. Tert-Butyl 4-(1-hydroxyethyl)

- BLDpharm. 1206830-71-8|tert-Butyl (R)-4-(1-hydroxyethyl)

- PubChem.

- MedChemExpress. tert-Butyl 4-(piperazin-1-ylmethyl)

- PubChem. Tert-butyl 4-(hydroxymethyl)

- MySkinRecipes. (S)-tert-butyl4-(1-hydroxyethyl)

- Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)

- Fisher Scientific.

- Sunway Pharm Ltd. tert-butyl 4-(2-hydroxyethyl)

- TCI Chemicals.

- BLDpharm. 1181267-36-6|tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)

- HDH Pharma Inc. tert-butyl 4-[(1R)

- Sigma-Aldrich. tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)

- ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.

Sources

- 1. biosynce.com [biosynce.com]

- 2. (S)-tert-butyl4-(1-hydroxyethyl)piperidine-1-carboxylate [myskinrecipes.com]

- 3. 1206830-71-8|tert-Butyl (R)-4-(1-hydroxyethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Boc-4-(1-hydroxyethyl)piperidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Functionalized Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals across diverse therapeutic areas.[1][2] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[3] Among the myriad of functionalized piperidines, 1-Boc-4-(1-hydroxyethyl)piperidine stands out as a particularly valuable building block for drug development professionals. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates controlled, regioselective reactions, while the 1-hydroxyethyl substituent at the 4-position provides a versatile chiral handle for introducing further molecular complexity and diversity.[3] This guide offers a comprehensive technical overview of the physical and chemical properties, synthesis, and applications of 1-Boc-4-(1-hydroxyethyl)piperidine, providing researchers and scientists with the critical information needed to effectively utilize this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Boc-4-(1-hydroxyethyl)piperidine is fundamental for its effective use in synthesis and process development. These properties influence its handling, storage, reactivity, and purification.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | N/A |

| Synonyms | 1-Boc-4-(1-hydroxyethyl)piperidine, N-Boc-4-(1-hydroxyethyl)piperidine | [4] |

| CAS Number | 109384-19-2 (for the closely related 1-Boc-4-hydroxypiperidine) | [5][6] |

| Molecular Formula | C12H23NO3 | [4] |

| Molecular Weight | 229.32 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

Thermal and Spectroscopic Properties

| Property | Value | Source |

| Boiling Point | 120-150 °C at 0.5 mmHg | [4][7][8][][10] |

| Density | 1.043 g/mL at 25 °C | [4][7][8][] |

| Refractive Index (n20/D) | 1.4730 | [4][7][8] |

| Flash Point | >110 °C (>230 °F) | [4][7][10] |

Note: Some physical properties are reported for the closely related 1-Boc-4-(2-hydroxyethyl)piperidine due to a greater availability of data for this specific isomer. The structural difference (position of the hydroxyl group on the ethyl chain) is not expected to dramatically alter these bulk physical properties, but minor variations should be anticipated.

Chemical Properties and Reactivity

The chemical utility of 1-Boc-4-(1-hydroxyethyl)piperidine is dictated by the reactivity of its three key functional components: the Boc-protected nitrogen, the secondary hydroxyl group, and the piperidine ring itself.

The N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including those that are basic, hydrogenolytic, and mildly acidic.[11] Its primary role is to deactivate the nucleophilicity of the piperidine nitrogen, thereby preventing unwanted side reactions during the modification of other parts of the molecule.[3]

Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with ethereal HCl.[3] This deprotection regenerates the secondary amine of the piperidine ring, making it available for subsequent functionalization, such as N-alkylation or N-arylation.[3]

Caption: Key reactions of the 1-hydroxyethyl group.

Applications in Drug Discovery and Development

1-Boc-4-(1-hydroxyethyl)piperidine is a valuable building block in the synthesis of a diverse range of biologically active molecules. The piperidine moiety is a common feature in many approved drugs, and the ability to introduce specific functionality at the 4-position is critical for achieving desired pharmacological activity. [2][12][13]

-

Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring can facilitate penetration of the blood-brain barrier, a key requirement for drugs targeting the CNS. [3]The hydroxyl group can be modified to fine-tune polarity and hydrogen bonding interactions with specific receptors or transporters in the brain. [3]

-

Kinase Inhibitors: This building block is utilized in the synthesis of potent and selective kinase inhibitors. [3]The piperidine ring often serves as a central scaffold to correctly orient functional groups that interact with the kinase active site. [3]

-

Antiviral and Antitumor Agents: The versatility of 1-Boc-4-(1-hydroxyethyl)piperidine allows for its incorporation into complex molecular architectures designed to inhibit viral replication or cancer cell proliferation. [][14]

Experimental Protocols for Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of 1-Boc-4-(1-hydroxyethyl)piperidine. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. [1]* Expected Chemical Shifts (δ) in CDCl₃:

-

~1.1-1.3 ppm (doublet, 3H): Methyl protons of the hydroxyethyl group.

-

~1.45 ppm (singlet, 9H): Protons of the Boc group.

-

~1.2-1.9 ppm (multiplets, 5H): Piperidine ring protons (axial and equatorial at C2, C3, C5, C6) and the methine proton at C4.

-

~2.6-2.9 ppm (multiplet, 2H): Axial protons on C2 and C6 of the piperidine ring.

-

~3.7-4.2 ppm (multiplet, 3H): Methine proton of the hydroxyethyl group and the equatorial protons on C2 and C6 of the piperidine ring.

-

Variable (broad singlet, 1H): Hydroxyl proton.

-

¹³C NMR (Carbon NMR):

-

Sample Preparation: Use the same sample as for ¹H NMR, but a higher concentration may be required for a better signal-to-noise ratio.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~20-25 ppm: Methyl carbon of the hydroxyethyl group.

-

~28.4 ppm: Methyl carbons of the Boc group.

-

~30-45 ppm: Methylene carbons of the piperidine ring (C2, C3, C5, C6).

-

~40-45 ppm: Methine carbon of the piperidine ring (C4).

-

~65-70 ppm: Methine carbon of the hydroxyethyl group.

-

~79.5 ppm: Quaternary carbon of the Boc group.

-

~154.9 ppm: Carbonyl carbon of the Boc group.

-

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method for this compound. [1][15]* Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile. [1]* Expected Ions (Positive Ion Mode):

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The spectrum can be acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Absorption Bands (cm⁻¹):

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~2975-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1680 cm⁻¹ (strong): C=O stretching of the Boc group carbonyl.

-

~1170 cm⁻¹: C-O stretching of the ester and alcohol.

-

Conclusion

1-Boc-4-(1-hydroxyethyl)piperidine is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined physicochemical properties and the predictable reactivity of its functional groups make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its characteristics, as outlined in this guide, is paramount for its successful application in the development of novel therapeutics. The experimental protocols provided herein offer a solid foundation for the robust characterization of this important synthetic intermediate, ensuring its quality and suitability for use in demanding synthetic applications.

References

- An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives - Benchchem.

- Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols - Benchchem.

- 1-Boc-4-hydroxypiperidine 97 109384-19-2 - Sigma-Aldrich.

- 1-Boc-4-(2-hydroxyethyl)piperidine 89151-44-0 - Guidechem.

- SAFETY DATA SHEET - Fisher Scientific.

- Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis - Benchchem.

- A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines - Benchchem.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central.

- (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.

- 1-Boc-4-hydroxypiperidine 97 109384-19-2 - Sigma-Aldrich.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience.

- 89151-44-0(1-Boc-4-(2-hydroxyethyl)piperidine) Product Description - ChemicalBook.

- 1-Boc-4-(2-hydroxyethyl)piperidine | 89151-44-0 - ChemicalBook.

- The Chemical Properties and Applications of 1-Boc-4-(2-hydroxyethyl)piperidine.

- CAS 89151-44-0 N-Boc-4-piperidineethanol - BOC Sciences.

- Innovating with Piperidine Derivatives: The Importance of 1-Boc-4-(2-hydroxyethyl)piperidine - NINGBO INNO PHARMCHEM CO.,LTD..

- 1-Boc-4-hydroxypiperidine 97 109384-19-2 - Sigma-Aldrich.

- 4-(2-Hydroxyethyl)piperidine, N-BOC protected - Apollo Scientific.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 1-Boc-4-hydroxypiperidine 97 109384-19-2 [sigmaaldrich.com]

- 6. N-Boc-4-羟基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 89151-44-0 CAS MSDS (1-Boc-4-(2-hydroxyethyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1-Boc-4-(2-hydroxyethyl)piperidine | 89151-44-0 [chemicalbook.com]

- 10. 89151-44-0 Cas No. | 4-(2-Hydroxyethyl)piperidine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate molecular weight

An In-depth Technical Guide: Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal chemical intermediate in modern medicinal chemistry. Its structure uniquely combines a piperidine scaffold, a key feature in many pharmaceuticals, with an acid-labile N-Boc protecting group and a versatile hydroxyethyl functional handle. This guide offers a comprehensive analysis of its molecular characteristics, the strategic importance of its functional groups, detailed experimental protocols for its use, and its applications in drug discovery. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for professionals leveraging this building block to construct complex molecular architectures.

The Strategic Importance of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in clinically successful drugs. The piperidine ring, a six-membered nitrogen-containing heterocycle, is one such "privileged scaffold".[1][2] Its prevalence is due to its conformational flexibility and its ability to serve as a versatile scaffold that can be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3]

The utility of a piperidine core is significantly enhanced through strategic functionalization. This compound exemplifies this by incorporating two critical features:

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group masks the nucleophilicity of the piperidine nitrogen, preventing it from engaging in unwanted side reactions.[4] Its key advantage lies in its stability under a wide range of conditions (e.g., basic, nucleophilic, catalytic hydrogenation) while being easily and cleanly removed under acidic conditions, making it orthogonal to many other protecting groups.[4][5]

-

The 4-(1-hydroxyethyl) Substituent: This group provides a secondary alcohol, a crucial functional handle for subsequent synthetic transformations such as oxidation, esterification, or etherification. Furthermore, it introduces a chiral center, allowing for the synthesis of enantiomerically pure drugs, which is critical for specificity and reducing off-target effects.[6]

This combination of a stable core, a reliable protecting group, and a reactive functional handle makes this molecule a valuable starting material for synthesizing a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[6]

Physicochemical and Structural Properties

A precise understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 229.32 g/mol | [7][8] |

| Molecular Formula | C₁₂H₂₃NO₃ | [7][8] |

| CAS Number | 183170-69-6 | [7] |

| Appearance | Typically a solid | |

| Primary Functional Groups | Carbamate, Secondary Alcohol, Saturated Heterocycle |

Molecular Structure Visualization

The 2D structure of the molecule highlights the spatial arrangement of its key functional groups.

Caption: 2D structure of this compound.

The Chemistry of Key Functional Groups: A Mechanistic Perspective

The N-Boc Protecting Group: A Cornerstone of Modern Synthesis

The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[9] Its function is to convert the amine into a carbamate, drastically reducing its nucleophilicity and basicity.

Mechanism of Protection: The introduction of the Boc group is typically achieved via nucleophilic acyl substitution, where the amine nitrogen of the piperidine attacks an electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[9] A base, such as triethylamine (TEA), is often used to neutralize the protonated amine intermediate.

Mechanism of Deprotection: The Boc group's primary value lies in its facile removal under acidic conditions. Strong acids like trifluoroacetic acid (TFA) are commonly used.[9] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the deprotected amine.[9] The formation of gaseous CO₂ makes the reaction irreversible.[10]

Caption: Key mechanistic steps of acid-catalyzed Boc deprotection.

The 4-(1-hydroxyethyl) Moiety: A Handle for Molecular Elaboration

The secondary alcohol on the hydroxyethyl side chain is a versatile functional group for building molecular complexity. It can readily undergo:

-

Oxidation: To form the corresponding ketone, tert-butyl 4-acetylpiperidine-1-carboxylate, a valuable intermediate for constructing other functionalities.[11]

-

Esterification or Etherification: To attach other molecular fragments, enabling structure-activity relationship (SAR) studies.

-

Activation and Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), facilitating nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based functionalities.[12]

Experimental Protocols & Synthetic Workflows

The following sections provide practical, step-by-step methodologies that a researcher would employ.

Protocol: Acid-Mediated N-Boc Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group.

-

Objective: To deprotect the piperidine nitrogen of this compound to yield 1-(piperidin-4-yl)ethan-1-ol.

-

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

-

Trifluoroacetic acid (TFA) (5-10 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet.

-

-

Procedure:

-

Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.

-

Causality: Anhydrous conditions prevent unwanted side reactions with water. Cooling mitigates the exothermic nature of adding strong acid.

-

-

Acid Addition: Add TFA dropwise to the stirred solution over 5-10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in DCM.

-

Workup - Neutralization: Slowly add saturated NaHCO₃ solution to the residue until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Causality: This step neutralizes the excess TFA and the ammonium salt of the product, liberating the free amine.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

-

Causality: The brine wash removes residual water and inorganic salts. The drying agent removes all traces of water before solvent evaporation.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by crystallization or chromatography).

-

Workflow: Utilization as a Synthetic Intermediate

This molecule is rarely the final product; it is a building block. The following workflow illustrates its role in a typical synthetic sequence leading to a more complex molecule, such as a beta-lactamase inhibitor intermediate.[13]

Caption: A representative synthetic workflow using the title compound.

Analytical Characterization

Ensuring the purity and identity of this compound is critical. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the tert-butyl protons (a large singlet around 1.4 ppm), the piperidine ring protons, and the methine and methyl protons of the hydroxyethyl group.

-

¹³C NMR will confirm the presence of the expected number of carbon atoms, including the carbamate carbonyl (~155 ppm) and the carbons of the t-butyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecule [M+H]⁺, confirming the molecular weight of 229.32.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, ideally showing a single major peak.

Conclusion

This compound is more than just a chemical with a specific molecular weight. It is a strategically designed building block that provides chemists with a robust and versatile platform for drug discovery. Its combination of a privileged piperidine core, a reliable Boc-protecting group, and a functionalizable side chain makes it an indispensable tool. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, empowers researchers to efficiently and effectively incorporate this valuable intermediate into the synthesis of the next generation of therapeutics.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

-

BIOSYNCE. This compound CAS 183170-69-6. [Link]

-

O. A. Tarasenko, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

PMC (PubMed Central). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Quora. What is the protection of BOC in organic synthesis processes?. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate. [Link]

-

MySkinRecipes. (S)-tert-butyl4-(1-hydroxyethyl)piperidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

Molbase. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

- Google Patents. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. (S)-tert-butyl4-(1-hydroxyethyl)piperidine-1-carboxylate [myskinrecipes.com]

- 7. biosynce.com [biosynce.com]

- 8. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 89151-44-0 [matrix-fine-chemicals.com]

- 9. jk-sci.com [jk-sci.com]

- 10. quora.com [quora.com]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Boc-4-(1-hydroxyethyl)piperidine: Structure, Nomenclature, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-Boc-4-(1-hydroxyethyl)piperidine, a pivotal building block in contemporary medicinal chemistry. We will dissect its structural features, clarify its systematic and common nomenclature, and explore its physicochemical properties. The strategic importance of this molecule is underscored by its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. This guide will delve into the synthetic pathways for its preparation and highlight its application in the development of therapeutic compounds, thereby offering valuable insights for professionals engaged in drug discovery and organic synthesis.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast number of approved pharmaceutical drugs, prized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. Within the diverse landscape of piperidine-based intermediates, 1-Boc-4-(1-hydroxyethyl)piperidine has emerged as a particularly valuable synthon. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates controlled, regioselective reactions, while the 1-hydroxyethyl substituent at the 4-position provides a versatile handle for introducing further molecular complexity.[1] These features make it a cornerstone in the synthesis of a wide array of therapeutic agents, particularly in the fields of oncology, neuroscience, and immunology.[1][2]

Decoding the Structure and Nomenclature

A thorough understanding of a molecule's structure and its corresponding nomenclature is fundamental for unambiguous scientific communication. This section will deconstruct the components of 1-Boc-4-(1-hydroxyethyl)piperidine and clarify its naming conventions.

Structural Anatomy

The molecule is composed of three key structural components:

-

Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom. This core scaffold provides the foundational structure.

-

tert-Butoxycarbonyl (Boc) Group: Attached to the nitrogen atom of the piperidine ring, this carbamate serves as a protecting group. The Boc group is sterically bulky, which can influence the conformational preference of the piperidine ring. Its primary function is to deactivate the nucleophilicity of the nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule. It can be readily removed under acidic conditions.[1]

-

(1-Hydroxyethyl) Group: This substituent is located at the 4-position of the piperidine ring. It introduces a chiral center at the carbon bearing the hydroxyl group, meaning the compound can exist as (R) and (S) enantiomers. The hydroxyl group itself is a key functional handle, amenable to a variety of chemical transformations.

Below is a diagram illustrating the chemical structure of 1-Boc-4-(1-hydroxyethyl)piperidine.

Caption: Chemical structure of 1-Boc-4-(1-hydroxyethyl)piperidine.

Systematic and Common Nomenclature

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate . Let's break down this name:

-

tert-butyl...carboxylate: This indicates the ester portion of the Boc protecting group.

-

4-(1-hydroxyethyl): This specifies the substituent at the 4-position of the piperidine ring. "1-hydroxyethyl" describes an ethyl group with a hydroxyl group on the first carbon (the one attached to the piperidine ring).

-

piperidine-1-: This identifies the piperidine ring and indicates that the carboxylate group is attached to the nitrogen at position 1.

Commonly used synonyms in chemical literature and supplier catalogs include:

-

1-Boc-4-(1-hydroxyethyl)piperidine

-

N-Boc-4-(1-hydroxyethyl)piperidine

-

tert-Butyl 4-(1-hydroxyethyl)-1-piperidinecarboxylate

It is crucial for researchers to be familiar with these variations to ensure accurate literature searches and material procurement.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-4-(1-hydroxyethyl)piperidine is presented in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 89151-44-0 | [3][4] |

| Molecular Formula | C₁₂H₂₃NO₃ | [3][4] |

| Molecular Weight | 229.32 g/mol | [3][4] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 120-150 °C at 0.5 mmHg | [5][6] |

| Density | 1.043 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.4730 | [5][6] |

| Flash Point | >230 °F (>110 °C) | [5] |

Note: Some properties, particularly boiling point, are reported under reduced pressure due to the compound's relatively high molecular weight and potential for decomposition at atmospheric pressure.

Synthesis and Reactivity

The synthesis of 1-Boc-4-(1-hydroxyethyl)piperidine is a critical aspect of its utility. This section outlines a common synthetic approach and discusses the reactivity of its key functional groups.

General Synthetic Protocol

A prevalent method for the synthesis of 1-Boc-4-(1-hydroxyethyl)piperidine involves the reaction of 1-Boc-4-piperidone with an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent.

Experimental Protocol: Grignard Reaction for the Synthesis of 1-Boc-4-(1-hydroxyethyl)piperidine

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-Boc-4-piperidone and anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The causality behind the slow, cooled addition is to control the exothermic nature of the Grignard reaction and minimize the formation of side products.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step neutralizes the Grignard reagent and protonates the resulting alkoxide to form the desired alcohol.

-

Workup and Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1-Boc-4-(1-hydroxyethyl)piperidine.

The following diagram illustrates the workflow for this synthesis.

Caption: A typical experimental workflow for the synthesis of 1-Boc-4-(1-hydroxyethyl)piperidine.

Key Chemical Transformations

The true value of 1-Boc-4-(1-hydroxyethyl)piperidine lies in the reactivity of its functional groups, which allows for its elaboration into more complex molecules.

-

Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, converted into a good leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions, or used in ether and ester formations.[1] These transformations are fundamental for introducing diverse functionalities.

-

Deprotection of the Boc Group: The Boc group can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent).[1] This unmasks the piperidine nitrogen, which can then undergo a variety of reactions, including N-alkylation, N-arylation, acylation, and reductive amination, to build the target molecule.

Applications in Drug Discovery and Development

1-Boc-4-(1-hydroxyethyl)piperidine is a key intermediate in the synthesis of numerous biologically active compounds. The piperidine scaffold is a common feature in agents targeting the central nervous system (CNS), as its lipophilic character can aid in crossing the blood-brain barrier.[1]

This versatile building block has been employed in the synthesis of:

-

Kinase Inhibitors: The piperidine ring often serves as a central scaffold to correctly position functional groups that interact with the active site of kinases, which are crucial targets in oncology and immunology.[1]

-

Antiviral Agents: It has been used to synthesize 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists with antiviral activities.[6]

-

Antitumor Agents: N-BOC-4-piperidine-β-ethanol, a related compound, is used to prepare anilinoquinazoline VEGF receptor tyrosine kinase inhibitors with antitumor activities.[6][7]

-

Neuroactive Compounds: The piperidine core is a common structural element in antipsychotics, antidepressants, and other drugs targeting neurological disorders.[1][2]

Conclusion

1-Boc-4-(1-hydroxyethyl)piperidine stands out as a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its well-defined structure, featuring a readily cleavable protecting group and a modifiable hydroxyl functionality, provides a robust platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is paramount for researchers and scientists aiming to leverage its potential in the design and development of novel therapeutic agents. As the demand for sophisticated and targeted pharmaceuticals continues to grow, the importance of such key intermediates in streamlining the drug discovery process cannot be overstated.

References

-

SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

-

Chemical Register. (n.d.). (S)-TERT-BUTYL 4-(1-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE (CAS No. 389889-82-1) Suppliers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Piperidine Derivatives: The Importance of 1-Boc-4-(2-hydroxyethyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubMed Central. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Boc-4-(2-hydroxyethyl)piperidine price,buy 1-Boc-4-(2-hydroxyethyl)piperidine - chemicalbook [chemicalbook.com]

- 5. 89151-44-0 CAS MSDS (1-Boc-4-(2-hydroxyethyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-Boc-4-(2-hydroxyethyl)piperidine | 89151-44-0 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Introduction: A Chiral Building Block of Pharmaceutical Significance

(R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a valuable chiral intermediate extensively utilized in the synthesis of complex pharmaceutical agents. Its structural features, comprising a piperidine ring, a chiral secondary alcohol, and a tert-butyloxycarbonyl (Boc) protecting group, make it a versatile scaffold for the development of a wide range of therapeutics, particularly those targeting the central nervous system (CNS). The piperidine moiety is a prevalent motif in medicinal chemistry, known to enhance drug-like properties such as metabolic stability and the ability to cross the blood-brain barrier. This guide provides a comprehensive overview of the chemical and physical specifications, synthesis, analytical characterization, applications, and safety protocols for this important building block, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Specifications

A thorough understanding of the physicochemical properties of (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is paramount for its effective use in synthesis and process development. The key specifications are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate | [1] |

| CAS Number | 1206830-71-8 | [1][2] |

| Molecular Formula | C₁₂H₂₃NO₃ | [1] |

| Molecular Weight | 229.32 g/mol | [1] |

| Appearance | Typically a solid | |

| Purity | ≥97% | [1] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. | [3] |

Synthesis and Stereochemical Control

The synthesis of (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate hinges on the stereoselective reduction of the prochiral ketone, tert-butyl 4-acetylpiperidine-1-carboxylate. Achieving high enantiomeric excess (ee) is critical for the efficacy and safety of the final drug product.

Conceptual Synthesis Pathway

The most common and efficient method for preparing the desired (R)-enantiomer is through the asymmetric reduction of the corresponding ketone precursor. This transformation is a cornerstone of modern organic synthesis, with a variety of chiral catalysts and reducing agents available to effect high stereoselectivity.

Caption: General synthesis pathway for (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.

Experimental Protocol: Enantioselective Reduction

The following protocol is a representative example of how the enantioselective reduction can be achieved. The choice of chiral catalyst is crucial and often involves screening to identify the optimal system for both high yield and high enantioselectivity.[4][5][6]

Materials:

-

tert-Butyl 4-acetylpiperidine-1-carboxylate

-

Chiral catalyst (e.g., a Ru-based catalyst with a chiral diphosphine ligand)[7]

-

Reducing agent (e.g., isopropanol for transfer hydrogenation)[4]

-

Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere: To a dry reaction flask, add tert-butyl 4-acetylpiperidine-1-carboxylate and the chiral catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Add the anhydrous solvent to dissolve the reactants.

-

Reducing Agent: Add the reducing agent to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the catalyst system) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of the quenching solution.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the deactivation of the often air- and moisture-sensitive chiral catalysts.

-

Anhydrous Solvents: Water can react with the reducing agents and catalyst, leading to lower yields and enantioselectivity.

-

Chiral Catalyst Selection: The choice of a specific chiral ligand on the metal catalyst creates a chiral environment around the ketone, directing the hydride delivery to one face of the carbonyl group, thus leading to the formation of one enantiomer in excess.[7]

-

Purification: Column chromatography is a standard and effective method for removing any unreacted starting material, byproducts, and residual catalyst from the final product.

Analytical Characterization

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.1-1.8 ppm and ~2.6-4.2 ppm), the methyl group of the hydroxyethyl side chain (doublet, ~1.1 ppm), and the methine proton of the hydroxyethyl side chain (multiplet, ~3.7 ppm). |

| ¹³C NMR | Resonances for the carbons of the tert-butyl group (~28 ppm and ~79 ppm), the piperidine ring carbons (~30-50 ppm), the methyl group (~22 ppm), and the methine carbon bearing the hydroxyl group (~69 ppm). |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (229.32 g/mol ). |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and a strong absorption around 1680-1700 cm⁻¹ due to the C=O stretching of the carbamate group. |

A request for detailed analytical data such as NMR, HPLC, and LC-MS can often be made to commercial suppliers.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of the final product must be determined to ensure it meets the stringent requirements for pharmaceutical use. Chiral HPLC is the gold standard for this analysis.

Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.

Applications in Drug Development

(R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of several clinically important drugs and drug candidates. Its utility stems from the ability to further functionalize the hydroxyl group and deprotect the piperidine nitrogen for subsequent reactions.

Central Nervous System (CNS) Agents

The piperidine scaffold is a privileged structure in CNS drug discovery due to its favorable pharmacokinetic properties.[11] This building block is used in the synthesis of various CNS agents, including antidepressants and antipsychotics.[11] The specific stereochemistry of the hydroxyl group is often crucial for the desired biological activity and receptor binding affinity.

Ibrutinib Synthesis

A notable application of this chiral intermediate is in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain B-cell malignancies.[12][13] The (R)-configuration of the stereocenter in the piperidine ring is essential for the drug's efficacy. The synthesis involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with the pyrazolopyrimidine core of Ibrutinib.[14][15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.

Hazard Identification

According to the Safety Data Sheet, this compound is classified with the following hazards:

-

Causes skin irritation. [2]

-

Causes serious eye irritation. [2]

-

May cause respiratory irritation. [2]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[16]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[16]

-

Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[16]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[3]

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[3]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3]

For detailed safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

(R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its synthesis, centered around stereoselective ketone reduction, and its versatile chemical handles allow for the efficient construction of complex and stereochemically defined drug molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its successful application in research and development.

References

-

Enantioselective reduction of ketones. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. (n.d.). Catalysis Science & Technology. Retrieved January 11, 2026, from [Link]

-

Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. (2012). Journal of the American Chemical Society, 134(46), 18943–18946. [Link]

- Supplementary information. (n.d.).

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2349. [Link]

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2007). Accounts of Chemical Research, 40(12), 1335–1345. [Link]

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate. (n.d.). In PubChem. Retrieved January 11, 2026, from [Link]

- SAFETY DATA SHEET. (n.d.).

-

(S)-tert-butyl4-(1-hydroxyethyl)piperidine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

- Supporting Information. (2018).

- Safety D

-

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). In PubChem. Retrieved January 11, 2026, from [Link]

-

N-Boc-Ibrutinib-d4. (n.d.). In PubChem. Retrieved January 11, 2026, from [Link]

-

Ibrutinib-impurities. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]

-

Ibrutinib. (n.d.). In PubChem. Retrieved January 11, 2026, from [Link]

- JOHNSEN'S HYBRID A/C LUBRICANT 8 FL.OZ. Safety Data Sheet. (n.d.). Technical Chemical Company.

- Safety Data Sheet - Capilene® CE 71 E. (2021). Carmel Olefins Ltd.

- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.).

- tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate, min 97%, 10 grams. (n.d.).

- tert-Butyl (R)-4-(1-aminoethyl)

- TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. (n.d.).

-

Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. (n.d.). In PubChem. Retrieved January 11, 2026, from [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

- Process for making ibrutinib. (n.d.). Google Patents.

-

Compound: IBRUTINIB (CHEMBL1873475). (n.d.). ChEMBL. Retrieved January 11, 2026, from [Link]

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. (n.d.). In PubChem. Retrieved January 11, 2026, from [Link]

-

4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). J&K Scientific. Retrieved January 11, 2026, from [Link]

- CAS: 1206830-71-8 Name: tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate. (n.d.).

-

tert-Butyl 4-formylpiperidine-1-carboxylate. (n.d.). In PubChem. Retrieved January 11, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 1206830-71-8|tert-Butyl (R)-4-(1-hydroxyethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 11. (S)-tert-butyl4-(1-hydroxyethyl)piperidine-1-carboxylate [myskinrecipes.com]

- 12. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. EP4281454B1 - Process for making ibrutinib - Google Patents [patents.google.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.lowes.com [pdf.lowes.com]

A Technical Guide to 1-Boc-4-piperidinylethanol: A Versatile Heterocyclic Building Block in Modern Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Among the many functionalized piperidine derivatives, 1-Boc-4-piperidinylethanol, also known as tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, has emerged as a particularly valuable and versatile building block. Its bifunctional nature—a primary alcohol for diverse coupling reactions and a Boc-protected amine for controlled deprotection and subsequent functionalization—provides a strategic entry point for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of 1-Boc-4-piperidinylethanol, detailing its properties, synthesis, core reactivity, and critical applications, complete with field-proven experimental protocols for researchers and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. 1-Boc-4-piperidinylethanol is typically a white to off-white solid or a viscous liquid at room temperature.[2] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 89151-44-0 | [3] |

| Molecular Formula | C₁₂H₂₃NO₃ | [3][] |

| Molecular Weight | 229.32 g/mol | [3][] |

| Boiling Point | 120-150 °C at 0.5 mmHg | [3][] |

| Density | 1.043 g/mL at 25 °C | [3][] |

| Refractive Index (n20/D) | 1.4730 | [3] |

| Appearance | White to off-white solid or viscous liquid | [2] |

| Solubility | Soluble in most common organic solvents (DCM, THF, Methanol, Ethyl Acetate). |

Safety and Handling: 1-Boc-4-piperidinylethanol should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[5][6] Store the compound in a tightly closed container in a cool, dry place.[6] It is incompatible with strong oxidizing agents and strong acids.[6]

Synthesis and Purification

The most direct and common synthesis of 1-Boc-4-piperidinylethanol involves the protection of the commercially available 4-(2-hydroxyethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O).[2] This reaction is robust, high-yielding, and proceeds under mild conditions, making it suitable for large-scale production.

Diagram: General Synthesis Workflow

Caption: Synthetic workflow for 1-Boc-4-piperidinylethanol.

Experimental Protocol: Synthesis of 1-Boc-4-piperidinylethanol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethyl)piperidine (1.0 eq.).

-

Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to moderate the exothermic reaction upon addition of Boc₂O.

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the cooled, stirring mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is often pure enough for subsequent steps, but can be further purified by flash column chromatography on silica gel if necessary.

Core Reactivity and Synthetic Applications

The synthetic utility of 1-Boc-4-piperidinylethanol stems from its two distinct functional handles: the primary alcohol and the Boc-protected nitrogen.

Reactions at the Hydroxyl Group

The primary alcohol is a versatile nucleophile that can be readily converted into ethers, esters, and other functional groups.

This classic transformation is a reliable method for forming ether linkages. The causality is straightforward: the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more potent alkoxide nucleophile, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

Protocol: General O-Alkylation

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

-

Alcohol Addition: Cool the suspension to 0 °C and slowly add a solution of 1-Boc-4-piperidinylethanol (1.0 eq.) in anhydrous THF. Rationale: Slow addition is necessary to control the evolution of hydrogen gas.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Electrophile Addition: Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq.).

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Work-up and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry.[7][8] It is particularly advantageous when coupling the alcohol with acidic pronucleophiles (pKa < 13), such as carboxylic acids, phenols, or imides, under mild, neutral conditions.[9][10] The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.

Diagram: Mitsunobu Reaction Mechanism

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol: Mitsunobu Esterification

-

Setup: Dissolve 1-Boc-4-piperidinylethanol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF in a flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath. Rationale: The reaction is exothermic, and initial cooling helps prevent side reactions.

-

DEAD/DIAD Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight. Monitor by TLC.

-

Purification: Concentrate the reaction mixture. The purification can be challenging due to the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by flash column chromatography.

Reactions at the Boc-Protected Nitrogen

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary role is to mask the reactivity of the piperidine nitrogen, allowing for selective chemistry at the hydroxyl group. The true power of this building block is realized upon removal of the Boc group, which unveils a secondary amine ready for further elaboration.

The Boc group is labile under acidic conditions.[11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation of the unstable carbamic acid intermediate.[12]

Common Deprotection Reagents:

-

Trifluoroacetic Acid (TFA): Typically used in a 20-50% solution in DCM. The reaction is fast and clean.[13]

-

Hydrochloric Acid (HCl): Often used as a 4M solution in 1,4-dioxane or in methanolic HCl. This method has the advantage that the deprotected amine often precipitates as its hydrochloride salt, simplifying isolation.[14]

Diagram: Deprotection and Further Functionalization

Caption: General workflow for N-Boc deprotection and subsequent elaboration.

Protocol: N-Boc Deprotection with TFA/DCM

-

Setup: Dissolve the 1-Boc-4-piperidinylethanol derivative (1.0 eq.) in dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

TFA Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq.). Caution: Gas evolution (CO₂) will occur.[12]

-

Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.[12]

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt, which can be used directly or neutralized.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in water, cool to 0 °C, and basify by the slow addition of a base (e.g., saturated aqueous NaHCO₃ or 1M NaOH) until the pH is >9.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.

Role in Drug Discovery

1-Boc-4-piperidinylethanol is a key intermediate in the synthesis of a wide range of pharmaceutically active compounds. Its structure allows for the introduction of a piperidine-ethyl-ether or piperidine-ethyl-ester moiety, which can be critical for modulating properties like solubility, metabolic stability, and target engagement.

-

Kinase Inhibitors: It is used to prepare anilinoquinazoline-based VEGF receptor tyrosine kinase inhibitors, which have shown antitumor activities.[]

-

Antiviral Agents: The building block is also employed in the synthesis of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists, which are investigated for their antiviral properties.[]

-